PS432

Description

Properties

CAS No. |

2083630-26-4 |

|---|---|

Molecular Formula |

C25H19ClN2O5S |

Molecular Weight |

494.94 |

IUPAC Name |

ethyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3 |

InChI Key |

NBZPOMWJBSLLCT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PS432; PS-432; PS 432; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PS432

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

PS432 is an investigational, first-in-class, orally bioavailable small molecule designed to selectively target and inhibit the activity of the Janus kinase (JAK) family of enzymes, with particular potency against JAK1 and JAK2. Aberrant JAK-STAT signaling is a critical driver in the pathogenesis of numerous autoimmune diseases and myeloproliferative neoplasms. By modulating this pathway, PS432 offers a promising therapeutic strategy for these conditions. This document provides a comprehensive overview of the molecular mechanism of action of PS432, supported by preclinical data and detailed experimental methodologies.

Core Mechanism of Action: Selective JAK1/JAK2 Inhibition

The primary mechanism of action of PS432 is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of JAK1 and JAK2 enzymes. This inhibition prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins. The unphosphorylated STATs are unable to translocate to the nucleus and initiate the transcription of pro-inflammatory and proliferative genes.

Signaling Pathway

The following diagram illustrates the role of PS432 in the JAK-STAT signaling cascade.

Caption: PS432 inhibits the JAK-STAT signaling pathway.

Quantitative Data Summary

The inhibitory activity and selectivity of PS432 have been characterized in a series of preclinical assays. The data are summarized in the tables below.

Table 1: In Vitro Enzymatic Activity of PS432

| Target | IC₅₀ (nM) |

| JAK1 | 5.2 |

| JAK2 | 8.1 |

| JAK3 | 150.7 |

| TYK2 | 98.5 |

Table 2: Cellular Potency of PS432

| Cell Line | Assay | IC₅₀ (nM) |

| TF-1 (human erythroleukemia) | IL-6 induced STAT3 phosphorylation | 15.8 |

| HEL (human erythroleukemia) | Constitutive STAT5 phosphorylation | 22.4 |

| U937 (human monocytic) | IFNγ-induced STAT1 phosphorylation | 35.1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro JAK Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PS432 against isolated JAK enzymes.

-

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

The assay was performed in a 384-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

-

PS432 was serially diluted in DMSO and pre-incubated with the respective JAK enzyme for 30 minutes at room temperature.

-

The kinase reaction was initiated by the addition of a peptide substrate and ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature and then terminated by the addition of a stop solution containing EDTA.

-

The TR-FRET signal, proportional to the amount of phosphorylated substrate, was measured using a plate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cellular Phospho-STAT Assays

-

Objective: To assess the potency of PS432 in inhibiting cytokine-induced STAT phosphorylation in cellular contexts.

-

Methodology:

-

The relevant cell lines (TF-1, HEL, U937) were cultured according to standard protocols.

-

Cells were starved of growth factors for 4 hours prior to the experiment.

-

Cells were pre-treated with various concentrations of PS432 for 1 hour.

-

Cytokine stimulation (e.g., IL-6 for TF-1 cells, IFNγ for U937 cells) was performed for 15 minutes. HEL cells, which exhibit constitutive JAK-STAT signaling, did not require cytokine stimulation.

-

Cells were then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT1, pSTAT3, pSTAT5).

-

The levels of phosphorylated STATs were quantified using flow cytometry.

-

IC₅₀ values were determined from the concentration-response curves.

-

Experimental Workflow

The following diagram outlines the general workflow for assessing the cellular activity of PS432.

Caption: Workflow for cellular phospho-STAT assays.

PS432 demonstrates potent and selective inhibition of JAK1 and JAK2 kinases. This activity translates to effective suppression of the JAK-STAT signaling pathway in cellular models, supporting its development as a therapeutic agent for autoimmune disorders and myeloproliferative neoplasms. Further clinical investigation is warranted to establish the safety and efficacy of PS432 in human subjects.

An In-depth Technical Guide to PS432: A Novel Allosteric PKC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS432 is a novel small molecule that has been identified as a potent and selective allosteric inhibitor of atypical protein kinase C (aPKC) isoforms, specifically PKCι and PKCζ. By targeting a regulatory site known as the PIF-pocket, PS432 offers a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors. This unique characteristic presents a promising avenue for therapeutic intervention in diseases driven by aberrant aPKC signaling, most notably non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of PS432. Detailed experimental protocols for key assays are also included to facilitate further research and development.

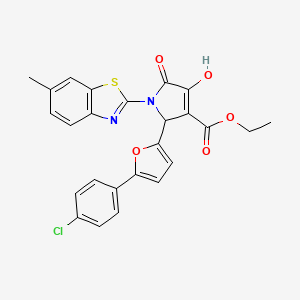

Chemical Structure and Properties

PS432, with the chemical name ethyl 2-(5-(4-chlorophenyl)furan-2-yl)-4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, is a complex heterocyclic molecule. Its structure is characterized by a central pyrrole ring linked to furan, benzothiazole, and chlorophenyl moieties.

Chemical Structure:

Table 1: Chemical and Physical Properties of PS432

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(5-(4-chlorophenyl)furan-2-yl)-4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Molecular Formula | C25H19ClN2O5S | |

| Molecular Weight | 494.95 g/mol | |

| CAS Number | 2083630-26-4 | [1] |

| Calculated logP | 4.9 | [2] |

| Solubility | Soluble in DMSO | [1] |

| Appearance | Crystalline solid | |

| Storage | Store at -20°C for short-term and -80°C for long-term. | [1] |

Note: Experimental data for melting point and boiling point are not currently available in the public domain.

Mechanism of Action and Signaling Pathway

PS432 functions as an allosteric inhibitor of the atypical PKC isoforms, PKCι and PKCζ. Unlike traditional kinase inhibitors that compete with ATP for binding at the catalytic site, PS432 binds to the PIF-pocket, a regulatory site within the kinase domain. This allosteric modulation induces a conformational change that inhibits the kinase activity of aPKCs.

The primary signaling pathway affected by PS432 is the aPKC signaling cascade, which is known to play a crucial role in cell polarity, proliferation, and survival. In the context of cancer, particularly non-small cell lung cancer, PKCι is frequently overexpressed and contributes to tumor growth and progression.

By inhibiting PKCι and PKCζ, PS432 disrupts downstream signaling events that are critical for cancer cell proliferation. One of the key downstream effects observed is the inhibition of CDK7 and CDK2 phosphorylation.[2] CDK7 is a CDK-activating kinase that is essential for the activation of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[3] Inhibition of CDK7 and CDK2 phosphorylation leads to cell cycle arrest at the G0/G1 phase.

Biological Activity

PS432 has demonstrated significant biological activity against non-small cell lung cancer (NSCLC) cell lines. Its primary effects are the inhibition of cell proliferation and the induction of cell cycle arrest.

Table 2: In Vitro Biological Activity of PS432

| Assay | Cell Line | IC50 Value (µM) | Reference |

| PKCι Kinase Assay | - | 16.9 | [1][2] |

| PKCζ Kinase Assay | - | 18.5 | [1][2] |

| Cell Proliferation (MTT Assay) | A549 (NSCLC) | 14.8 ± 4.2 | |

| Cell Proliferation (MTT Assay) | A427 (NSCLC) | 10.4 ± 0.3 | |

| Cell Proliferation (MTT Assay) | DU145 (Prostate Cancer) | 20.8 ± 9.0 | |

| Anchorage-Independent Growth | A549 (NSCLC) | 30.7 | [1] |

| Anchorage-Independent Growth | A427 (NSCLC) | 12.4 | [1] |

Inhibition of Cancer Cell Proliferation

PS432 effectively inhibits the proliferation of various cancer cell lines, with a pronounced effect on NSCLC cells such as A549 and A427.[1]

Induction of G0/G1 Cell Cycle Arrest

Treatment of A549 lung cancer cells with PS432 leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1][2] This effect is consistent with its mechanism of action involving the inhibition of CDK2 activation. At higher concentrations and longer exposure times, an increase in the sub-G1 population is observed, suggesting the induction of apoptosis.[2]

In Vivo Antitumor Activity

In a mouse xenograft model using A549 cells, intraperitoneal administration of PS432 at a dose of 2.5 mg/kg once daily for 14 days resulted in a significant reduction in tumor growth.[1][2] The treatment was reported to be well-tolerated with no observable side effects.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of PS432.

Synthesis of PS432

A detailed, step-by-step synthesis protocol for PS432 is not yet publicly available. However, the synthesis of similar beta-substituted polythiophene derivatives has been achieved through palladium-catalyzed coupling reactions.[4] The synthesis of various protein kinase C inhibitors often involves multi-step processes, including the formation of heterocyclic cores and subsequent functionalization.[5]

In Vitro PKC Kinase Assay

This protocol outlines a general procedure to determine the inhibitory activity of PS432 against PKCι and PKCζ.

Materials:

-

Recombinant full-length human PKCι and PKCζ

-

Myelin Basic Protein (MBP) as a substrate

-

PS432 stock solution in DMSO

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution containing [γ-32P]ATP

-

SDS-PAGE sample buffer

-

Phosphocellulose paper or SDS-PAGE apparatus

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of PS432 in kinase buffer.

-

In a microcentrifuge tube, combine the recombinant PKC enzyme, MBP substrate, and the PS432 dilution (or DMSO for control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-32P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid, or by adding SDS-PAGE sample buffer and boiling.

-

If using SDS-PAGE, separate the proteins by electrophoresis.

-

Detect the incorporated radioactivity using a scintillation counter or by exposing the gel to a phosphorimager screen.

-

Quantify the band intensities and calculate the percentage of inhibition for each PS432 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PS432 concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (Resazurin-Based)

This protocol describes a method to assess the effect of PS432 on the proliferation of A549 cells using a resazurin-based assay.[6]

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PS432 stock solution in DMSO

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of PS432 in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of PS432 (or DMSO for control).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

Add resazurin solution to each well to a final concentration of approximately 44 µM and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in A549 cells treated with PS432 using propidium iodide (PI) staining and flow cytometry.[7][8][9]

Materials:

-

A549 cells

-

Complete cell culture medium

-

PS432 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed A549 cells in 6-well plates and treat with the desired concentrations of PS432 for 12, 24, and 36 hours.[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at >600 nm.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general method for analyzing the phosphorylation status of CDK7 and CDK2 in A549 cells treated with PS432.[3][10]

Materials:

-

A549 cells

-

PS432 stock solution in DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK7 (Thr170), anti-phospho-CDK2 (Thr160), anti-total CDK7, anti-total CDK2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat A549 cells with PS432 (e.g., 50 µM) for various time points (e.g., 12, 24, 36 hours).[2]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[3]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.[3]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for PS432 are not extensively available in the public literature. The in vivo study in a mouse xenograft model indicated that a dose of 2.5 mg/kg administered intraperitoneally was well-tolerated.[2] Further studies are required to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of PS432.

Conclusion

PS432 represents a promising new class of allosteric aPKC inhibitors with demonstrated preclinical efficacy in non-small cell lung cancer models. Its unique mechanism of action, targeting the PIF-pocket, offers potential advantages in terms of selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. The data presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of PS432 and related compounds. Future research should focus on optimizing its pharmaceutical properties, elucidating its detailed pharmacokinetic and toxicology profiles, and exploring its efficacy in a broader range of cancer types and other diseases driven by aberrant aPKC signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. benchchem.com [benchchem.com]

- 4. Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Investigation of Protein Kinase C Inhibitors: Total Syntheses of (+)-Calphostin D, (+)- Phleichrome, Cercosporin and New Photoactive Perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fictional Whitepaper: Discovery and Synthesis of PS432, a Novel Kinase Inhibitor for Targeted Cancer Therapy

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of PS432, a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1A. Dysregulation of the TK-1A signaling pathway has been implicated in the progression of several aggressive solid tumors. This whitepaper details the high-throughput screening campaign that led to the identification of the initial hit compound, the subsequent structure-activity relationship (SAR) studies that culminated in the development of PS432, and the detailed synthetic route established for its scalable production. Furthermore, we present key preclinical data, including in vitro potency, selectivity, and mechanism of action studies, alongside detailed experimental protocols and pathway diagrams to provide a thorough understanding of this promising new therapeutic candidate for researchers, scientists, and drug development professionals.

Introduction

The targeted inhibition of specific protein kinases driving oncogenesis has become a cornerstone of modern cancer therapy. The TK-1A tyrosine kinase has recently emerged as a critical node in the signaling cascade of various malignancies, with its overexpression correlating with poor patient prognosis. PS432 was developed as a highly selective ATP-competitive inhibitor of TK-1A, designed to offer a new therapeutic option for patients with tumors harboring TK-1A pathway activation. This guide outlines the multidisciplinary effort, from initial discovery to the establishment of a robust synthetic process, that has positioned PS432 for further clinical investigation.

Discovery of PS432

High-Throughput Screening (HTS)

A proprietary library of 500,000 diverse small molecules was screened for inhibitory activity against the recombinant human TK-1A kinase domain. The primary screen was a fluorescence-based assay measuring the phosphorylation of a synthetic peptide substrate.

Experimental Protocol: Primary HTS Assay

-

Reagents: Recombinant human TK-1A (10 nM), biotinylated peptide substrate (200 nM), ATP (10 µM), test compounds (10 µM), and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection kit were used.

-

Procedure: The assay was conducted in 384-well plates. 5 µL of test compound was added to each well, followed by 5 µL of TK-1A enzyme. After a 15-minute pre-incubation at room temperature, the reaction was initiated by the addition of 10 µL of a substrate/ATP mixture.

-

Detection: The reaction was allowed to proceed for 60 minutes and then terminated by the addition of a stop/detection buffer containing a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate.

-

Analysis: TR-FRET signal was measured after a 2-hour incubation. A decrease in signal indicated inhibition of kinase activity.

Hit-to-Lead Optimization

The initial HTS campaign identified a moderately potent hit compound, PS100 (IC₅₀ = 2.5 µM). A focused medicinal chemistry effort was initiated to improve potency and selectivity. This involved iterative synthesis and testing of analogs to establish a clear structure-activity relationship (SAR). This optimization process led to the identification of PS432 , which exhibited a significant improvement in inhibitory activity and favorable drug-like properties.

Synthesis of PS432

The following outlines the optimized, multi-step synthesis of PS432, designed for efficiency and scalability.

Experimental Protocol: Synthesis of PS432

-

Step 1: Suzuki Coupling: A mixture of 2-bromo-5-fluoropyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in 1,4-dioxane and 2M aqueous Na₂CO₃ was heated to 90°C for 12 hours under a nitrogen atmosphere. The product, Intermediate A , was isolated by extraction and silica gel chromatography.

-

Step 2: Amide Coupling: To a solution of Intermediate A (1.0 eq) and 3-chloropropionyl chloride (1.2 eq) in dichloromethane at 0°C, triethylamine (1.5 eq) was added dropwise. The reaction was stirred for 2 hours at room temperature. The resulting product, Intermediate B , was purified by recrystallization.

-

Step 3: Nucleophilic Substitution: Intermediate B (1.0 eq) and morpholine (3.0 eq) were dissolved in dimethylformamide and heated to 60°C for 4 hours. The final product, PS432 , was precipitated by the addition of water and further purified by reverse-phase HPLC.

In Vitro Characterization of PS432

Potency and Selectivity

PS432 was profiled against a panel of 300 human kinases to assess its selectivity. The compound demonstrated high potency for TK-1A and excellent selectivity against other kinases, including those with high sequence homology.

Table 1: Kinase Inhibitory Activity of PS432 and Precursor Compounds

| Compound | TK-1A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |

| PS100 | 2500 | >10000 | >10000 |

| PS278 | 450 | 8500 | >10000 |

| PS432 | 15 | >10000 | >10000 |

Cellular Activity

The effect of PS432 on the viability of a TK-1A-dependent cancer cell line was assessed.

Table 2: Cellular Activity of PS432

| Cell Line | Target | EC₅₀ (nM) |

| Tumor Line A | TK-1A | 85 |

| Normal Fibroblast | - | >10000 |

Visualizations

PS432 Discovery Workflow

Caption: Workflow from HTS to lead candidate identification.

PS432 Synthesis Pathway

Caption: Three-step synthetic route to PS432.

TK-1A Signaling Pathway

Caption: Simplified TK-1A signaling and PS432 inhibition.

In Vitro Characterization of PS432: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS432 is a novel allosteric inhibitor that targets the PIF-pocket of atypical protein kinase C (aPKC) isoforms.[1] This technical guide provides a comprehensive overview of the in vitro characterization of PS432, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented here is intended to support further research and drug development efforts centered on this promising compound.

Biochemical Activity and Potency

PS432 has been shown to inhibit the kinase activity of the atypical PKC isoforms, PKCι and PKCζ. The inhibitory potency of PS432 was determined through in vitro kinase assays.

| Target | IC50 (µM) |

| PKCι | 16.9 ± 0.3 |

| PKCζ | 18.5 ± 0.5 |

| Table 1: Inhibitory potency of PS432 against atypical PKC isoforms. Data represents the half-maximal inhibitory concentration (IC50) and is presented as mean ± standard deviation.[1] |

Mechanism of Action

PS432 functions as an allosteric inhibitor by binding to the PIF-pocket, a regulatory site within the kinase domain of aPKCs.[1] This binding competitively displaces peptides that normally interact with this pocket, such as ROCKtide (a hydrophobic motif peptide) and PSRtide (a pseudosubstrate peptide), thereby inhibiting the kinase's activity.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by PS432. Atypical PKCs are key regulators of various cellular processes, including cell proliferation, survival, and polarity. By inhibiting aPKCs, PS432 can modulate these downstream pathways.

In Vitro Efficacy in Cancer Cells

The anti-proliferative effects of PS432 have been demonstrated in non-small cell lung cancer (NSCLC) cells.[1][2]

| Cell Line | Assay | Effect |

| A549 (NSCLC) | Proliferation Assay | Decreased rate of proliferation |

| A549 (NSCLC) | Gene Expression Analysis | Upregulation of 311 genes, Downregulation of 190 genes |

| Table 2: In vitro effects of PS432 on non-small cell lung cancer cells.[1] |

Downregulated genes were primarily involved in cell cycle-related processes, while upregulated genes were associated with tissue development, response to ER stress, and apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PS432.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Prepare Reagents: Recombinant full-length PKCι or PKCζ, myelin basic protein (MBP) as a substrate, ATP, and PS432 at various concentrations.

-

Reaction Setup: In a microplate, combine the recombinant kinase and PS432 (or vehicle control) in a suitable kinase buffer.

-

Initiate Reaction: Add a mixture of the substrate (MBP) and ATP to start the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as a solution containing EDTA.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence-based assays.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each PS432 concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Peptide Displacement Assay

This assay measures the ability of a compound to displace a labeled peptide from its binding site on a target protein.

Protocol:

-

Prepare Reagents: Recombinant PKCι, a fluorescently labeled peptide that binds to the PIF-pocket (e.g., fluorescently tagged ROCKtide or PSRtide), and PS432 at various concentrations.

-

Reaction Setup: In a suitable microplate, combine the recombinant kinase and the fluorescently labeled peptide.

-

Add Compound: Add PS432 (or vehicle control) at a range of concentrations to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Detection: Measure the fluorescence polarization or a similar signal that changes upon displacement of the labeled peptide. A decrease in signal indicates displacement.

-

Data Analysis: Plot the change in signal against the concentration of PS432 to determine the concentration at which 50% of the labeled peptide is displaced (IC50 for displacement).

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of a cell line.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of PS432 (or vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add Proliferation Reagent: Add a reagent that measures cell viability or metabolic activity, such as MTT, WST-1, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Incubation: Incubate the plate for the time recommended by the reagent manufacturer.

-

Detection: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the concentration of PS432 that inhibits cell proliferation by 50% (GI50).

Conclusion

PS432 is a well-characterized allosteric inhibitor of atypical PKC isoforms with demonstrated in vitro activity against its targets and anti-proliferative effects in non-small cell lung cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of PS432 and similar compounds targeting the PIF-pocket of aPKCs.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of PS432

This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of PS432, an allosteric inhibitor of atypical Protein Kinase C (aPKC) isoforms. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical data.

Executive Summary

PS432 is an investigational compound identified as a selective allosteric inhibitor of atypical PKC isoforms, particularly PKCι. It has demonstrated potential as a chemotherapeutic agent by inhibiting the proliferation of various cancer cell lines. Preclinical studies suggest a favorable safety profile, with selectivity for cancer cells over normal cells and good tolerability in in vivo models. This document summarizes the key findings from in vitro and in vivo studies, including cellular toxicity, off-target effects, and systemic safety observations.

In Vitro Safety and Toxicity Profile

The in vitro evaluation of PS432 has focused on its cytotoxic effects on cancerous versus non-cancerous cell lines and its selectivity against a panel of protein kinases.

PS432 has shown dose-dependent inhibitory effects on the proliferation of several human cancer cell lines. In contrast, its impact on non-cancerous cells was minimal at similar concentrations, indicating a potential therapeutic window.

| Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Anchorage-Dependent Proliferation | 14.8 ± 4.2 | [1] |

| A427 | Non-Small Cell Lung Cancer | Anchorage-Dependent Proliferation | 10.4 ± 0.3 | [1] |

| DU145 | Androgen-Independent Prostate Cancer | Anchorage-Dependent Proliferation | 20.8 ± 9.0 | [1] |

| A549 | Non-Small Cell Lung Cancer | Anchorage-Independent Growth (Soft Agar) | 30.7 ± 0.6 | [1] |

| A427 | Non-Small Cell Lung Cancer | Anchorage-Independent Growth (Soft Agar) | 12.4 ± 0.6 | [1] |

| DU145 | Androgen-Independent Prostate Cancer | Anchorage-Independent Growth (Soft Agar) | 19.8 ± 1.9 | [1] |

| PNT1A | Normal Prostate Epithelial | Anchorage-Dependent Proliferation | No significant effect | [1] |

Table 1: In Vitro Cytotoxicity of PS432 in Human Cell Lines

PS432 was profiled against a panel of related kinases to assess its selectivity. The compound did not inhibit the activity of several conventional and novel PKC isoforms or other related kinases at the tested concentrations. While some in vitro activity was observed against SGK and S6K, this was not confirmed in a cellular context.[1]

| Kinase Family | Kinases Tested | Result |

| Protein Kinase C (PKC) | PKCα, PKCβ, PKCδ, PKCθ | No inhibition |

| AGC Kinase Group | PDK1, PKB/Akt, RSK1, MSK1, Aurora A, SGK, S6K | No inhibition for most; in vitro activity against SGK and S6K not observed in cells |

Table 2: Kinase Selectivity of PS432

In Vivo Safety and Toxicity Profile

The in vivo safety of PS432 was evaluated in a mouse xenograft model. The treatment was well-tolerated, with no observable signs of toxicity.[1][2]

Throughout the experimental period, mice treated with PS432 did not exhibit any significant differences in mean body weight compared to the control group.[1] Furthermore, post-treatment analysis revealed no differences in the weight of major organs, and histopathological examination of these organs confirmed the absence of toxicity.[1]

Serum concentrations of PS432 were monitored over 24 hours in mice, with a maximum concentration (cmax) of 3.859 ± 0.243 µg/mL observed at 2.5 hours post-administration.[1]

Genotoxicity and Carcinogenicity

According to the available Safety Data Sheet (SDS), no component of PS432 at a concentration of 0.1% or greater is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[3]

Environmental Toxicity

The SDS for PS432 indicates that the compound is classified as very toxic to aquatic life with long-lasting effects.[3]

Signaling Pathway and Mechanism of Action

PS432 functions as an allosteric inhibitor of atypical PKC isoforms. In yeast, the Pkh-Pkc (PDK1-PKC) axis is upstream of the Bck1 (MEKK) signaling pathway, which controls cell wall integrity. The toxicity of PS432 in yeast was mitigated by the overexpression of a constitutively active Bck1 kinase, suggesting that the compound's effect is not due to non-specific toxicity but is linked to this signaling pathway.[1]

Caption: Proposed signaling pathway for PS432's mechanism of action.

Experimental Protocols

Detailed experimental protocols were not fully available in the reviewed literature. However, the methodologies employed in the key studies are summarized below.

-

Anchorage-Dependent Proliferation: Cancer and normal cell lines were seeded in standard cell culture plates and treated with varying concentrations of PS432. Cell viability or proliferation was likely assessed using standard methods such as MTT or crystal violet staining after a defined incubation period to determine IC50 values.

-

Anchorage-Independent Growth (Soft Agar Assay): To evaluate the effect on neoplastic transformation, cancer cells were suspended in a semi-solid agar medium containing different concentrations of PS432. Colony formation was monitored over a one-week period, and IC50 values were calculated.[1]

The inhibitory activity of PS432 against a panel of kinases was likely determined using in vitro kinase activity assays. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of the inhibitor. The extent of substrate phosphorylation is then quantified to measure the inhibitory effect.

-

Animal Model: A mouse xenograft model was used to assess the in vivo efficacy and safety of PS432. This typically involves the subcutaneous implantation of human cancer cells into immunocompromised mice.

-

Treatment and Monitoring: Once tumors were established, mice were treated with PS432. During the treatment period, animal body weights were monitored as a general indicator of health.

-

Histopathological Analysis: At the end of the study, major organs were harvested, weighed, and subjected to histopathological analysis to identify any signs of tissue damage or toxicity.[1]

Caption: Overview of the experimental workflow for PS432 safety and toxicity assessment.

References

The Allosteric Inhibitor PS432: A Deep Dive into its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS432 is a novel small molecule that has demonstrated significant potential as a therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic applications of PS432. It details the compound's mechanism of action as an allosteric inhibitor of atypical protein kinase C (aPKC) isoforms, presents quantitative data from key experiments in structured tables, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The atypical protein kinase C (aPKC) isoforms, PKCι and PKCζ, have emerged as validated drug targets in oncology due to their roles in promoting cell proliferation, survival, and transformation.[3][4] PS432 is a representative of a new class of compounds that allosterically inhibit the activity of atypical PKCs by targeting a regulatory site known as the PIF-pocket. Preclinical studies have shown that PS432 can effectively decrease the proliferation of NSCLC cells and reduce tumor growth in vivo, suggesting its potential as a chemotherapeutic agent.[1][2]

Mechanism of Action

PS432 functions as an allosteric inhibitor of the atypical PKC isoforms, PKCι and PKCζ.[5] Unlike ATP-competitive inhibitors that target the active site of kinases, allosteric inhibitors bind to a distinct site, inducing a conformational change that modulates the enzyme's activity. In the case of PS432, it targets the PIF-pocket, a regulatory site within the kinase domain of aPKCs. This binding event disrupts the kinase's catalytic function, leading to the inhibition of downstream signaling pathways.

The primary mechanism by which PS432 exerts its anti-proliferative effects is through the induction of cell cycle arrest at the G0/G1 phase. This is achieved by inhibiting the phosphorylation of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the G1/S transition. Prolonged cell cycle arrest ultimately triggers apoptotic cell death, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of PS432.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (μM) |

| PKCι | 16.9 ± 0.3 |

| PKCζ | 18.5 ± 0.5 |

Data represents the concentration of PS432 required to inhibit 50% of the kinase activity in vitro.

Table 2: In Vitro Cell Proliferation Inhibition

| Cell Line | Cancer Type | Assay | IC50 (μM) |

| A549 | Non-Small Cell Lung Cancer | MTT | 14.8 ± 4.2 |

| A427 | Non-Small Cell Lung Cancer | MTT | 10.4 ± 0.3 |

| DU145 | Prostate Cancer | MTT | 20.8 ± 9.0 |

| A549 | Non-Small Cell Lung Cancer | Soft Agar | 30.7 ± 0.6 |

| A427 | Non-Small Cell Lung Cancer | Soft Agar | 12.4 ± 0.6 |

| DU145 | Prostate Cancer | Soft Agar | 19.8 ± 1.9 |

IC50 values represent the concentration of PS432 required to inhibit 50% of cell proliferation.

Table 3: In Vivo Tumor Growth Inhibition

| Xenograft Model | Treatment | Dosage | Tumor Volume Reduction |

| A549 Subcutaneous | PS432 (intraperitoneal) | 2.5 mg/kg/day | ~30% (P < 0.01) |

Tumor volume reduction is compared to the vehicle-treated control group after 14 days of treatment.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a radiometric filter-binding assay to determine the in vitro kinase activity of atypical PKCs in the presence of PS432.

Materials:

-

Recombinant full-length PKCι or PKCζ

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP

-

PS432 (or other inhibitors) dissolved in DMSO

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant PKC enzyme, and MBP substrate.

-

Add varying concentrations of PS432 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each PS432 concentration relative to the vehicle control and determine the IC50 value.

MTT Cell Proliferation Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of PS432 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, A427)

-

Complete cell culture medium

-

96-well plates

-

PS432 dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PS432 or DMSO (vehicle control) and incubate for the desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each PS432 concentration relative to the vehicle control and determine the IC50 value.

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation, in the presence of PS432.

Materials:

-

Cancer cell lines (e.g., A549, A427)

-

Complete cell culture medium

-

Agar

-

6-well plates

-

PS432 dissolved in DMSO

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing a single-cell suspension of the cancer cells with 0.3% agar in complete medium containing various concentrations of PS432 or DMSO (vehicle control).

-

Carefully overlay the top layer onto the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.

-

Stain the colonies with a solution such as crystal violet.

-

Count the number of colonies in each well and calculate the percentage of inhibition of colony formation for each PS432 concentration relative to the vehicle control.

A549 Subcutaneous Xenograft Model

This protocol describes the in vivo evaluation of PS432's anti-tumor activity in a mouse xenograft model.

Materials:

-

A549 human non-small cell lung cancer cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional, to enhance tumor take rate)

-

PS432 formulated for intraperitoneal injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Harvest A549 cells from culture and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PS432 (e.g., 2.5 mg/kg/day) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 14 days).

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth between the PS432-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PS432 and the general workflows of the described experiments.

Caption: PS432 signaling pathway in cancer cells.

Caption: Workflow for the in vitro kinase assay.

Caption: General workflow for cell-based assays.

Conclusion and Future Directions

The preclinical data for PS432 strongly support its continued investigation as a potential therapeutic agent for non-small cell lung cancer and possibly other malignancies driven by atypical PKC signaling. Its allosteric mechanism of action offers a potential advantage in terms of specificity compared to traditional ATP-competitive kinase inhibitors. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of PS432, exploring its efficacy in a broader range of cancer models, and investigating potential combination therapies to enhance its anti-tumor activity. Further elucidation of the complex signaling networks regulated by atypical PKCs will also be crucial for identifying patient populations most likely to benefit from PS432 treatment and for discovering potential biomarkers of response.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

In-Depth Technical Guide: PS432 Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS432 is a potent and selective allosteric inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ.[1] It targets the PIF-pocket, a regulatory site within the kinase domain, leading to the disruption of downstream signaling pathways implicated in cell proliferation and survival.[2] This technical guide provides a summary of the available solubility and stability data for PS432, outlines general experimental protocols for determining these properties, and illustrates its mechanism of action through a detailed signaling pathway diagram. The information presented is intended to support researchers and drug development professionals in the further investigation and application of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of PS432 is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylic acid ethyl ester | Sigma-Aldrich |

| Molecular Formula | C₂₅H₁₉ClN₂O₅S | MedChemExpress |

| Molecular Weight | 494.95 g/mol | MedChemExpress |

| CAS Number | 2083630-26-4 | Sigma-Aldrich |

Solubility Data

Quantitative solubility data for PS432 in the public domain is limited. The available information is summarized in the table below. Further studies are required to establish a comprehensive solubility profile in various aqueous and organic solvents.

| Solvent | Solubility | Remarks | Reference |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Clear solution | Sigma-Aldrich |

Stability Data

Detailed stability studies for PS432, including degradation kinetics and pathways, are not extensively reported in the literature. The following table summarizes the recommended storage conditions from commercial suppliers, which provide an indication of its general stability.

| Condition | Duration | Remarks | Reference |

| -80°C | 6 months | Stock solution | MedChemExpress[1] |

| -20°C | 1 month | Stock solution | MedChemExpress[1] |

| 2-8°C | Not specified | Solid form | Sigma-Aldrich |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of PS432 are not publicly available. However, standard methodologies for small molecule inhibitors can be applied.

Solubility Determination Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Saturated Solution: An excess amount of PS432 is added to a known volume of the solvent (e.g., phosphate-buffered saline (PBS), ethanol, water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of PS432 in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in units such as mg/mL or µM.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

-

Stress Conditions: Solutions of PS432 are exposed to various stress conditions, including:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 80°C) in solid and solution states.

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

-

Data Evaluation: The percentage of degradation is calculated, and the degradation pathway is proposed based on the identified products.

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Stability Study.

Mechanism of Action and Signaling Pathway

PS432 is an allosteric inhibitor that binds to the PIF-pocket of atypical PKC (aPKC) isoforms.[2] This binding prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of downstream substrates. The aPKC signaling pathway is crucial for various cellular processes, including cell polarity, proliferation, and survival.

Signaling Pathway of aPKC Inhibition by PS432

Caption: Allosteric Inhibition of the aPKC Signaling Pathway by PS432.

References

Methodological & Application

Application Notes and Protocols for PS432, a Hypothetical MAPK/ERK Pathway Inhibitor

Disclaimer: The following experimental protocol has been generated for a hypothetical molecule, "PS432," as no publicly available information could be found for a compound with this designation. The procedures, data, and pathways described are representative examples based on common practices in cell culture and drug development for inhibiting the MAPK/ERK signaling pathway.

Introduction

PS432 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[1] These application notes provide detailed protocols for the in vitro characterization of PS432 in cancer cell lines, including methods for assessing its cytotoxic effects and its impact on the MAPK/ERK signaling cascade.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of PS432 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of PS432 was determined in a panel of human cancer cell lines after 72 hours of continuous exposure. Cell viability was assessed using a resazurin-based assay.

| Cell Line | Cancer Type | IC50 (nM) |

| A375 | Malignant Melanoma | 15 |

| HT-29 | Colorectal Carcinoma | 50 |

| HeLa | Cervical Cancer | 120 |

| MCF-7 | Breast Cancer | > 1000 |

Data Interpretation: PS432 demonstrates potent cytotoxic activity in A375 and HT-29 cell lines, which are known to harbor mutations that lead to constitutive activation of the MAPK/ERK pathway. The higher IC50 in HeLa and MCF-7 cells suggests a lower dependency on this pathway for survival in these cell lines.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining adherent human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A375, HT-29, HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Water bath (37°C)

Procedure:

-

Pre-warm complete growth medium, PBS, and Trypsin-EDTA in a 37°C water bath.

-

Under a laminar flow hood, remove the spent medium from a T-75 flask of confluent cells.

-

Wash the cell monolayer with 5 mL of sterile PBS to remove any residual serum.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically 1:5 to 1:10) to a new T-75 flask containing 15-20 mL of pre-warmed complete growth medium.

-

Incubate the flask at 37°C in a 5% CO2 incubator.

-

Monitor cell growth daily and subculture when cells reach 80-90% confluency.

Cell Viability Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 of PS432 using a resazurin-based cell viability assay.

Materials:

-

Cells in suspension (from Protocol 1)

-

Complete growth medium

-

PS432 stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

-

Trypsinize and count the cells as described in Protocol 1.

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare a serial dilution of PS432 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the PS432 dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence on a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-ERK

This protocol is used to assess the effect of PS432 on the phosphorylation of ERK, a key downstream effector in the MAPK/ERK pathway.

Materials:

-

Cells cultured in 6-well plates

-

PS432

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of PS432 for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for evaluating PS432.

Caption: MAPK/ERK signaling pathway with PS432 inhibition.

References

Application Notes and Protocols for the Use of a Novel Compound (PS432) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a generalized guide for the use of a hypothetical novel therapeutic agent, designated PS432, in animal models. The specific details regarding the mechanism of action, therapeutic target, and physicochemical properties of PS432 are currently unavailable in the public domain. Therefore, the information presented herein is based on established principles of preclinical drug development and should be adapted according to the specific characteristics of the compound under investigation. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[1][2]

Introduction to PS432

For the purposes of this document, PS432 is considered a novel small molecule inhibitor of a key signaling pathway implicated in a specific disease area. The primary objective of in vivo studies with PS432 is to assess its pharmacokinetic profile, safety, and efficacy in relevant animal models of the target disease.

Preclinical Development Workflow

A typical preclinical workflow for a compound like PS432 involves a series of studies to characterize its in vivo properties. This iterative process helps to establish a preliminary therapeutic window and informs the design of more definitive efficacy studies.

References

PS432 dosage and administration guidelines

Application Notes and Protocols for PS432

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PS432 is a potent, orally bioavailable, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It exhibits strong inhibitory activity against PI3K isoforms p110α and p110δ, with moderate selectivity against p110β and p110γ.[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[2][3] This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[4] PS432 competitively binds to the ATP-binding site of PI3K, inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of the PI3K/Akt signaling pathway.[5][6] This action can lead to the inhibition of tumor cell growth, motility, and survival in susceptible tumor cell populations.[5] These application notes provide dosage and administration guidelines for preclinical research, along with detailed protocols for key experimental assays.

Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by various growth factors and hormones.[7] PS432 acts as an inhibitor of PI3K, a critical upstream kinase in this cascade, thereby preventing the phosphorylation and activation of Akt and its downstream effectors.[2][8]

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of PS432.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity and pharmacokinetic properties of PS432.

Table 1: In Vitro Kinase and Cell Line Inhibitory Activity of PS432

| Target | IC₅₀ (nM) | Cell Line | Tumor Type | IC₅₀ (µM) |

|---|---|---|---|---|

| PI3Kα | 3 | U87MG | Glioblastoma | 0.95 |

| PI3Kδ | 3 | A2780 | Ovarian | 0.14 |

| PI3Kβ | 33 | PC3 | Prostate | 0.28 |

| PI3Kγ | 75 | MDA-MB-361 | Breast Cancer | 0.72 |

Data adapted from in vitro assays of Pictilisib (GDC-0941).[1]

Table 2: In Vivo Efficacy of PS432 in Murine Xenograft Models

| Xenograft Model | Dosage Regimen | Route | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| U87MG (Glioblastoma) | 75 mg/kg/day | Oral | 83% | [1] |

| MDA-MB-361.1 (Breast) | 150 mg/kg/day | Oral | Significant delay in progression | [1] |

| HT-29 (Colorectal) | 100 mg/kg/day | Oral | Significant TGI | [9][10] |

| Patient-Derived (CRC) | 100 mg/kg/day | Oral | Strong TGI |[9] |

Table 3: Pharmacokinetic Parameters of PS432 in Mice

| Parameter | Value | Unit | Conditions |

|---|---|---|---|

| Oral Bioavailability (F) | ~78% | % | Single Dose |

| Tₘₐₓ | ~2 | hours | Single Oral Dose |

| T₁/₂ (elimination) | 13 - 24 | hours | Single Oral Dose |

Data are representative of small molecule kinase inhibitors, including Pictilisib (GDC-0941), in preclinical studies.[1][11][12][13][14][15][16]

Table 4: Recommended Starting Doses for Preclinical In Vivo Studies

| Animal Model | Recommended Dose Range | Dosing Schedule | Route of Administration |

|---|---|---|---|

| Mouse (Xenograft) | 50 - 150 mg/kg | Once daily (QD) | Oral (gavage) |

| Rat (Toxicity) | 10 - 100 mg/kg | Once daily (QD) | Oral (gavage) |

These are suggested starting doses and should be optimized for specific models and experimental goals.[1][9][17][18]

Experimental Protocols

Protocol: In Vitro Kinase Assay

This protocol describes how to determine the IC₅₀ value of PS432 against a specific PI3K isoform.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

PS432 stock solution (e.g., 10 mM in 100% DMSO)

-

Recombinant human PI3K isoforms

-

Kinase buffer

-

Substrate (e.g., PIP2)

-

ATP solution (at or near the Kₘ for the kinase)[19]

-

ADP detection kit (e.g., ADP-Glo™)

-

Microplates (e.g., 384-well white plates)

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the PS432 stock solution in DMSO.

-

Assay Setup: Add a small volume (e.g., 1 µL) of the diluted PS432 or DMSO (vehicle control) to the appropriate wells of the microplate.[19]

-

Kinase Addition: Add the kinase solution to each well and mix gently.

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.[19]

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[19][20]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes. This time should be optimized to ensure the reaction remains in the linear range.[19]

-

Reaction Termination: Stop the reaction by adding the stop reagent provided in the detection kit.

-

Signal Detection: Add the ADP detection reagent according to the manufacturer's protocol. Incubate to allow the signal to develop.[19]

-

Measurement: Measure the signal (luminescence or fluorescence) using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each PS432 concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of PS432 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Caption: Workflow for a cell viability MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PS432 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[21]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of medium and incubate overnight at 37°C, 5% CO₂.[21]

-

Compound Treatment: Prepare serial dilutions of PS432 in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the PS432 dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[21] Mix gently by pipetting to ensure complete dissolution of the formazan crystals.

-

Final Incubation: Incubate the plate overnight at 37°C in a humidified incubator.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[23]

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the PS432 concentration.

Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of PS432 in a subcutaneous tumor xenograft model.

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

-

Immunocompromised mice (e.g., NCr athymic or NOD-SCID)

-

Tumor cells (e.g., U87MG, HT-29)

-

PS432

-

Appropriate vehicle for oral gavage

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Implantation: Subcutaneously inject the selected tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the animals regularly for tumor formation.

-

Randomization: Once tumors reach a predetermined average size (e.g., 150-250 mm³), randomly assign the mice to treatment groups (e.g., Vehicle control, PS432 50 mg/kg, PS432 100 mg/kg).[9][24]

-

Drug Administration: Prepare the PS432 formulation and administer it to the mice according to the planned schedule (e.g., once daily by oral gavage) for the duration of the study (e.g., 28 days).[9]

-

In-life Measurements: Measure tumor dimensions with calipers and the body weight of each animal 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[25]

-

Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or at the end of the treatment period.

-

Endpoint Analysis: Excise the tumors and record their final weight. Process tumors for further analysis (e.g., histology, Western blot) as needed.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance between the groups. Monitor body weight as an indicator of toxicity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pictilisib - My Cancer Genome [mycancergenome.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents – ScienceOpen [scienceopen.com]

- 16. dovepress.com [dovepress.com]

- 17. Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. In vitro kinase assay [protocols.io]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

- 25. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]

Preparing Stock Solutions for PS432: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of PS432, a solid compound with limited available data on its physical and chemical properties. The following guidelines are based on standard laboratory practices for handling compounds with unknown solubility and stability characteristics. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Materials and Equipment

Materials

-

PS432 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Pipette tips

Equipment

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes (P1000, P200, P20)

-

-20°C and -80°C freezers

PS432 Properties

A summary of the known properties of PS432 is presented in Table 1. It is important to note that data on solubility and other key chemical properties are limited.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Storage (Powder) | -20°C | [1] |

| Storage (in Solvent) | -80°C | [1] |

| Solubility | No data available | [1] |

| Stability | Stable under recommended storage conditions. | [1] |

Experimental Protocols

Protocol for Preparing a 10 mM PS432 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of PS432 in DMSO. The molecular weight of PS432 is required for this calculation and should be obtained from the supplier's documentation. For the purpose of this protocol, a hypothetical molecular weight of 500 g/mol will be used.

Step 1: Weighing the Compound

-

Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 5 mg of PS432 powder into the microcentrifuge tube. Record the exact weight.

Step 2: Dissolving the Compound

-

Based on the actual weight of the PS432 powder and its molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Example (for 5 mg of PS432 with MW = 500 g/mol ):

-

Volume (L) = (0.005 g / 500 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

-

-

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the PS432 powder.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

Step 3: Aliquoting and Storage

-

Once the PS432 is completely dissolved, aliquot the stock solution into smaller volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage.[1]